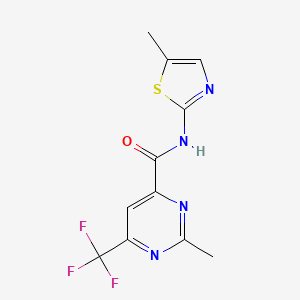![molecular formula C23H22FN7O3 B2525584 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920184-83-4](/img/structure/B2525584.png)
2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, is a complex organic molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the triazole and fluorophenoxy groups are present in the synthesized compounds within the papers, suggesting a relevance to the field of medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a compound with a triazole ring and fluorophenoxy groups was achieved by treating a triazole-epoxy intermediate with sodium methoxide, as described in the first paper . This suggests that the synthesis of the compound of interest might also involve the formation of a triazole ring and subsequent reactions to introduce the piperazine and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds includes dihedral angles between the triazole ring and adjacent benzene rings, which are significant as they can influence the overall shape and thus the biological activity of the molecule . The specific angles and the presence of intermolecular hydrogen bonds play a crucial role in stabilizing the structure, which is an important consideration for the compound of interest when predicting its binding to biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the use of sodium methoxide, which acts as a base, and the formation of intermolecular hydrogen bonds that stabilize the final structure . The presence of a fluorine atom in the structure can also influence the reactivity of the compound, as fluorine is a highly electronegative atom and can affect the electron distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The orthorhombic crystal structure of a related compound suggests that the compound of interest may also crystallize in a similar manner, which could be relevant for its formulation and storage . The presence of fluorine and methoxy groups can also affect the lipophilicity of the molecule, which is an important factor in drug absorption and distribution.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Antimicrobial Activities : Novel triazole derivatives, including compounds with structures similar to the given chemical, have been synthesized and tested for antimicrobial activities. Some of these compounds exhibited moderate to good antimicrobial properties against various microorganisms (Bektaş et al., 2007).
- Antifungal and Antimicrobial Agents : Research into triazole derivatives containing a piperazine nucleus has shown promise in the development of new analogues of azole class antifungals. These compounds have been evaluated for antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, yielding promising results (Mermer et al., 2018).
- Anticancer Activity : Derivatives containing the methoxyphenyl moiety have shown significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines, highlighting the potential therapeutic applications of such compounds (Tumosienė et al., 2020).
- Antipsychotic Potential : The study of butyrophenones with affinity for dopamine and serotonin receptors indicates the potential of certain derivatives as antipsychotic agents. This research underscores the importance of the chemical structure in the development of new drugs for psychiatric disorders (Raviña et al., 2000).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.
Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information may not be available.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-19-4-2-3-17(13-19)31-23-21(27-28-31)22(25-15-26-23)30-11-9-29(10-12-30)20(32)14-34-18-7-5-16(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVKTRNENXMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)
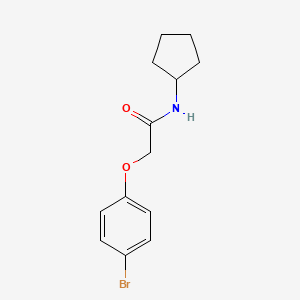
![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2525506.png)
![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)
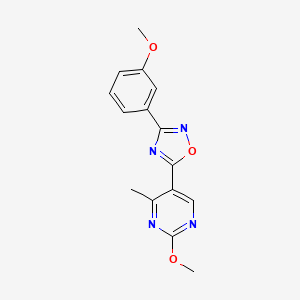
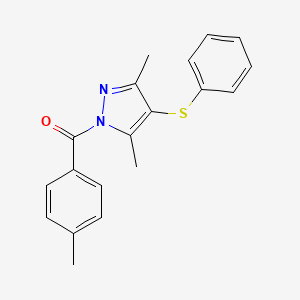
![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)
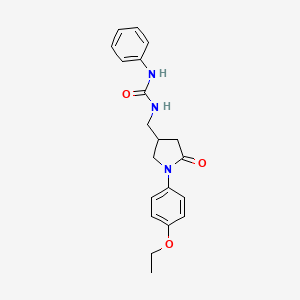
![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)
![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)
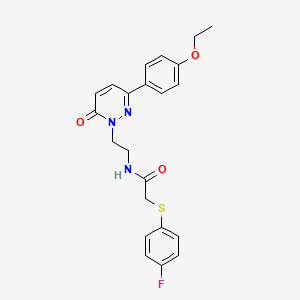
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)
